1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is a synthetic compound classified as an indole-based synthetic cannabinoid. Its molecular formula is , with a molecular weight of approximately 249.28 g/mol. This compound features a carboxylic acid group, which contributes to its unique chemical reactivity and potential biological interactions. It is also known by various synonyms, including 5-Fluoro PB-22 3-carboxyindole metabolite and 5-fluoro PB-22 3-carboxyindole metabolite (CRM) .
This compound is primarily studied for its interactions with cannabinoid receptors, specifically CB1 and CB2. As a synthetic cannabinoid, it acts as an agonist for these receptors and may influence the endocannabinoid system, which is involved in various physiological processes such as pain sensation, mood regulation, and memory . The pharmacological effects of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid may include altered pain perception and mood changes, similar to those produced by natural cannabinoids.
The synthesis of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid typically involves the following steps:
1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid has several applications across different fields:
Studies on the interactions of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid with cannabinoid receptors indicate that it may exhibit similar effects to natural cannabinoids. Its agonistic action on CB1 and CB2 receptors suggests potential utility in therapeutic contexts, particularly in modulating pain and mood disorders . Further research into its pharmacokinetics reveals that it may be metabolized by various cytochrome P450 enzymes, similar to other synthetic cannabinoids.
Several compounds share structural similarities with 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
JWH-018 | C22H23NO2 | Known for its strong psychoactive effects |
AM-2201 | C23H22N2O | Features a naphthoyl group enhancing potency |
5F-PB-22 | C14H16FNO2 | Closely related structure; used in forensic analysis |
URB-754 | C19H20N2O4 | Inhibitor of endocannabinoid degradation |
The uniqueness of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid lies in its specific structural features, particularly the carboxylic acid group, which influences its reactivity and interaction profile compared to other synthetic cannabinoids .